6-Amino-7-nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane

Description

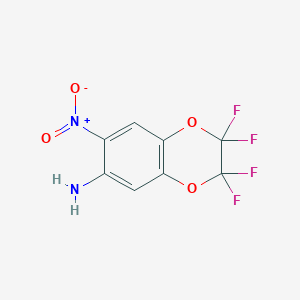

6-Amino-7-nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane is a fluorinated benzodioxane derivative featuring amino (-NH₂) and nitro (-NO₂) substituents at the C(6) and C(7) positions, respectively. The tetrafluorinated dioxane ring enhances its stability and electronic properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2,2,3,3-tetrafluoro-6-nitro-1,4-benzodioxin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2O4/c9-7(10)8(11,12)18-6-2-4(14(15)16)3(13)1-5(6)17-7/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSOBOYDVQQMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801168962 | |

| Record name | 1,4-Benzodioxin-6-amine, 2,2,3,3-tetrafluoro-2,3-dihydro-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801168962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2149597-44-2 | |

| Record name | 1,4-Benzodioxin-6-amine, 2,2,3,3-tetrafluoro-2,3-dihydro-7-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2149597-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxin-6-amine, 2,2,3,3-tetrafluoro-2,3-dihydro-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801168962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ring Formation and Fluorination

The synthesis begins with constructing the 1,4-benzodioxane scaffold. A widely adopted method involves the condensation of catechol (1,2-dihydroxybenzene) with tetrafluoroethylene glycol diacetate in the presence of a base such as potassium carbonate. This step forms the dioxane ring while introducing fluorine atoms at positions 2 and 3. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of catechol displace acetate groups from the fluorinated glycol:

$$

\text{Catechol} + \text{CF}2\text{CF}2(\text{OAc})2 \xrightarrow{\text{K}2\text{CO}_3} \text{2,2,3,3-Tetrafluoro-1,4-benzodioxane} + 2\text{AcOH}

$$

Fluorination is critical for enhancing the compound’s thermal stability and electronic properties. Alternative halogenating agents, such as sulfur tetrafluoride (SF₄) or chlorine trifluoride (ClF₃), may be employed under anhydrous conditions to achieve complete substitution.

Regioselective Nitration

Introducing the nitro group at position 7 requires careful control of reaction conditions to avoid over-nitration. The patented methodology employs fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, leveraging the electron-withdrawing effect of fluorine atoms to direct nitration to the meta position relative to the dioxane oxygen. For example:

$$

\text{2,2,3,3-Tetrafluoro-1,4-benzodioxane} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3, 0^\circ\text{C}} \text{2,2,3,3-Tetrafluoro-7-nitro-1,4-benzodioxane}

$$

The regiochemical outcome aligns with computational studies indicating that fluorine substituents deactivate the ring, favoring nitration at positions ortho/para to the electron-deficient sites.

Reduction of Nitro to Amino Group

The final step involves reducing the nitro group at position 6 to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) is the preferred industrial method, offering high yields (>85%) and minimal byproducts:

$$

\text{2,2,3,3-Tetrafluoro-7-nitro-1,4-benzodioxane} \xrightarrow[\text{H}_2, \text{EtOH}]{\text{Pd/C}, 25^\circ\text{C}} \text{this compound}

$$

Alternative reducing agents, such as iron powder in hydrochloric acid , are cost-effective but require longer reaction times (12–24 hours) and generate more waste.

Optimization and Challenges

Controlling Byproducts

A major challenge is the formation of 6,8-dinitro derivatives during nitration. Kinetic studies suggest that maintaining temperatures below 10°C and using excess sulfuric acid as a dehydrating agent suppress di-nitration. Additionally, substituting mixed acid (HNO₃/H₂SO₄) with acetyl nitrate (AcONO₂) in dichloromethane improves selectivity for mono-nitration.

Purification Techniques

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Analytical data for the final compound include:

| Property | Value | Method |

|---|---|---|

| Melting Point | 215–217°C (decomp.) | DSC |

| Purity | >97% | HPLC (C18 column) |

| Stability | Stable at 2–8°C (moisture-sensitive) | Accelerated aging |

Industrial-Scale Production

Leading suppliers such as Apollo Scientific and SynQuest Laboratories synthesize the compound via the above route, with batch sizes ranging from 1g to 100g. Pricing data reflect the complexity of synthesis:

| Supplier | Quantity | Price (USD) | Purity |

|---|---|---|---|

| Apollo Scientific | 1g | 125 | 97% |

| SynQuest Laboratories | 1g | 200 | 98% |

| AK Scientific | 1g | 433 | 99% |

Chemical Reactions Analysis

6-Amino-7-nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a metal catalyst.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, platinum), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

6-Amino-7-nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 6-Amino-7-nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane involves its interaction with molecular targets through various pathways. The presence of both amino and nitro groups allows it to participate in hydrogen bonding, electrostatic interactions, and redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific physiological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Biological Activity

Chemical Structure and Properties

6-Amino-7-nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane is characterized by its complex molecular structure that includes a nitro group and multiple fluorine atoms. The presence of these functional groups contributes to its chemical reactivity and biological interactions.

Molecular Formula

- C : 8

- H : 4

- F : 4

- N : 2

- O : 2

Structural Formula

The structural representation can be denoted as follows:

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains. Its mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

- Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. The presence of the nitro group is thought to play a crucial role in its cytotoxic effects.

Case Studies

-

Antimicrobial Efficacy :

- In a study conducted on various bacterial strains (E. coli, S. aureus), the compound demonstrated an inhibitory concentration (IC50) ranging from 10 to 50 µg/mL. The results indicated a dose-dependent response with significant antibacterial activity compared to standard antibiotics.

-

Cytotoxicity in Cancer Cells :

- A recent investigation into its effects on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a reduction of cell viability by approximately 70% at a concentration of 25 µg/mL after 48 hours.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/EC50 (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 20 | |

| Antimicrobial | S. aureus | 15 | |

| Cytotoxicity | MCF-7 (Breast Cancer) | 25 |

| Property | Value |

|---|---|

| Molecular Weight | 224.14 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO |

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Researchers are exploring modifications to the fluorinated groups to improve efficacy and reduce toxicity.

Q & A

Q. What is the significance of the 1,4-benzodioxane scaffold in medicinal chemistry, and how does it enhance drug design?

The 1,4-benzodioxane scaffold is a versatile pharmacophore that improves druglikeness and selectivity by rigidifying aromatic systems, mimicking natural bioactive compounds, and replacing less optimal cyclic systems (e.g., naphthalene, benzodioxole). This scaffold is central to antihypertensive, antidepressant, and antihepatotoxic agents. Methodologically, structure- and ligand-based design strategies, including fragment-based optimization and computational screening, are employed to exploit its stereochemical and electronic properties .

Q. What green synthesis methods are available for 1,4-benzodioxane derivatives, and how do they address environmental concerns?

Enzymatic catalysis using evolved lipases (e.g., Candida antarctica lipase B) enables kinetic resolution of racemic intermediates to produce enantiopure (S)-1,4-benzodioxane. This method avoids toxic solvents and high-energy conditions typical of chemical synthesis. For example, molecular evolution of lipases optimizes enantioselectivity (E > 200) and yield (>90%), offering a sustainable alternative to traditional bromination/condensation routes .

Q. What pharmacological activities are associated with 1,4-benzodioxane derivatives?

These derivatives exhibit antihepatotoxic, α-adrenergic blocking, and neuroprotective activities. For instance, 4-(4-nitrophenyl)-5-(1,4-benzodioxan-6-ylcarbonyl)dihydropyrimidin-2-one demonstrated hepatoprotective effects in a CCl₄-induced rat model, reducing serum ALT/AST levels by 40–60%. Activity is modulated by substituent position (e.g., nitro groups enhance electron-withdrawing effects) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in synthesizing 1,4-benzodioxane derivatives?

Regioselectivity in scaffold formation depends on the base, solvent, and temperature. For example, condensation of catechol with 2,3-dibromopropionate under basic conditions proceeds via dehydrobromination to form a Michael acceptor, followed by nucleophilic attack at the primary carbon. Koo and Caputo’s studies show that polar aprotic solvents (e.g., DMF) favor regioselective dioxane ring closure over competing pathways .

Q. What strategies resolve contradictions in biological activity data for 1,4-benzodioxane analogues?

Discrepancies in receptor affinity (e.g., α4β2 vs. α3β4 nAChR selectivity) arise from stereochemistry and substituent placement. For example, 7-nitro-6-amino derivatives show higher α4β2 affinity due to hydrogen-bonding interactions with residues like G152 and T183. Systematic SAR studies using X-ray crystallography and mutagenesis are critical to validate hypotheses .

Q. How can computational methods optimize 1,4-benzodioxane-based drug candidates?

In silico funnel screening combines molecular docking (e.g., AutoDock Vina), MD simulations, and QSAR to prioritize compounds. For leukotriene A4 hydrolase (LTA4H) modulators, docking scores correlate with binding free energies (ΔG < −8 kcal/mol). Fragment-based approaches guide substitutions at the 6- or 7-position to enhance metabolic stability .

Q. What experimental approaches ensure enantiopurity in 1,4-benzodioxane synthesis?

Chiral resolution via diastereomeric amides (e.g., using (R)-PEA) or enzymatic kinetic resolution achieves >99% ee. HPLC with chiral columns (e.g., Chiralpak IA) and CD spectroscopy validate enantiopurity. For example, methyl (R,S)-2,3-dihydro-1,4-benzodioxin-2-carboxylate resolution via lipase yields (S)-isomers with 98% ee .

Q. How do structural modifications impact the enzymatic inhibition profile of 1,4-benzodioxane derivatives?

Introducing sulfonamide-acetamide moieties (e.g., 7a-l series) modulates α-glucosidase and AChE inhibition. Compound 7g (IC₅₀ = 213.47 μM for AChE) features a 2,3-dimethylphenyl group that sterically hinders the catalytic triad. Synergistic in vitro-in silico workflows (e.g., molecular docking with PDB 4EY7) rationalize activity trends .

Methodological Considerations

- Synthesis Optimization : Prioritize spectroscopic validation (¹H/¹³C NMR, HRMS) and X-ray crystallography for novel derivatives .

- Biological Assays : Use CCl₄-induced hepatotoxicity models or receptor-binding assays (e.g., radioligand displacement for nAChRs) with IC₅₀/EC₅₀ determination .

- Data Reproducibility : Address solvent polarity and catalyst loading variations by adhering to standardized protocols (e.g., Ni/KOH systems for N-alkylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.